molecular formula C8H6N4 B13928174 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile CAS No. 1216227-64-3

6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B13928174
CAS No.: 1216227-64-3
M. Wt: 158.16 g/mol
InChI Key: SLQIDYAGARCFKC-UHFFFAOYSA-N
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Description

6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities, making it a significant subject of research in medicinal chemistry . The structure of this compound consists of a fused imidazole and pyridine ring with an amino group at the 6th position and a carbonitrile group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and straightforward synthetic route.

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis. This method is recognized for its efficiency, speed, and high yield. The reaction typically involves the use of pyridine, substituted phenacyl bromides, and guanidine or urea under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions: 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with various molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in the replication of tuberculosis bacteria. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino and carbonitrile groups allow for versatile chemical modifications, making it a valuable scaffold in drug discovery .

Properties

CAS No.

1216227-64-3

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

6-aminoimidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C8H6N4/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,10H2

InChI Key

SLQIDYAGARCFKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1N)C#N

Origin of Product

United States

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